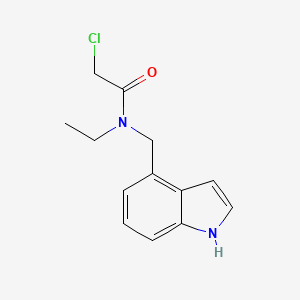
2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CINPA1 and has been studied extensively for its biological activities and mechanisms of action.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide involves the inhibition of the protein STIM1, which is involved in the regulation of calcium signaling in cells. CINPA1 binds to the STIM1 protein and disrupts its function, leading to the activation of autophagy.
Biochemical and Physiological Effects:
2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce autophagy in various cell lines, leading to the degradation of damaged proteins and organelles. CINPA1 has also been shown to have anti-tumor effects and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide in lab experiments include its ability to induce autophagy, making it a useful tool for studying the cellular process. However, the limitations of using CINPA1 include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are various future directions for the study of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide. These include further studies to determine its safety and efficacy in animal models and clinical trials. Additionally, research is needed to identify other potential targets for CINPA1 and to explore its potential use in the treatment of other diseases. Further studies are also needed to optimize the synthesis of CINPA1 and to develop more efficient methods for its production.
Synthesemethoden
The synthesis of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide involves the reaction of 1H-indole-4-carboxaldehyde with chloroacetyl chloride and ethylamine. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide has been found to have potential applications in various scientific research areas. It has been studied for its role in the regulation of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. CINPA1 has been shown to induce autophagy in various cell lines, making it a potential therapeutic target for diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-16(13(17)8-14)9-10-4-3-5-12-11(10)6-7-15-12/h3-7,15H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMZZJKAFKTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)
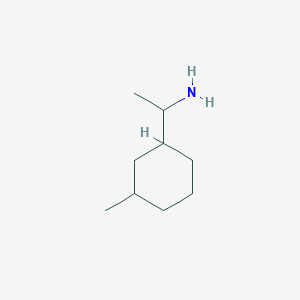

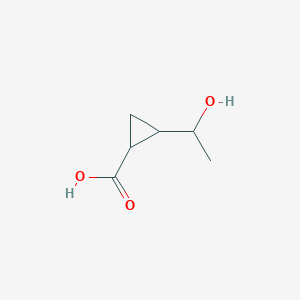
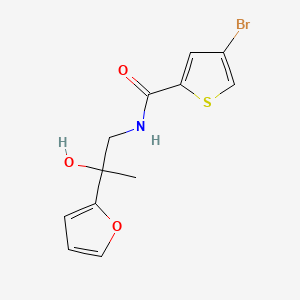

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)



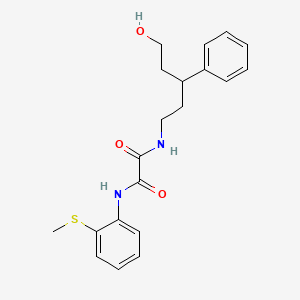
![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)
![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)